molecular formula C11H14N4 B2465034 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine CAS No. 945912-43-6

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine

Cat. No.: B2465034
CAS No.: 945912-43-6
M. Wt: 202.261
InChI Key: QSLZAFJIVSFWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine (CAS 1322604-61-4) is a benzimidazole-fused tetrahydropyrazine derivative with a molecular formula of C14H20N4 and a molecular weight of 244.335 g/mol . This complex heterocyclic compound features a three-ring system and is characterized by a logP of 2.61 and a polar surface area of 47.08 Ų . The structural motif of tetrahydropyrazino[1,2-a]benzimidazole is recognized in medicinal chemistry as a privileged structure, meaning it is a molecular scaffold capable of providing ligands for diverse biological targets . While specific biological data for this amine-substituted analog is not fully detailed in the available literature, closely related tetrahydropyrazino[1,2-a]benzimidazole derivatives have demonstrated significant potential in scientific research. For instance, similar scaffolds have been investigated as corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are a target for stress-related and neurological disorders . Furthermore, other benzimidazole derivatives have been explored in patent literature for their applications in oncology, highlighting the broad research interest in this class of compounds . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules in drug discovery efforts . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZAFJIVSFWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NC3=C2C=CC(=C3)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halides or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine involves the condensation of appropriate precursors followed by various chemical transformations. Notably, similar compounds have been synthesized through nucleophilic substitutions with various reagents, yielding derivatives with enhanced biological activities .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. For instance:

  • Activity Spectrum : Studies have shown that synthesized compounds display varying degrees of activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 3.75 to 60 µg/disc .
  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The structural features of the benzimidazole framework are believed to play a crucial role in enhancing membrane permeability and interaction with bacterial targets .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

  • Cell Line Studies : Compounds derived from this structure have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating potent antiproliferative effects on human colorectal carcinoma cells (HCT116) .
  • Mechanistic Insights : The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell cycle progression. Structure-activity relationship (SAR) studies suggest that substitutions on the benzimidazole ring can significantly enhance anticancer activity by modulating electronic properties that affect cellular uptake and target interaction .

Case Studies and Research Findings

A comprehensive analysis of recent studies highlights the therapeutic potential of this compound:

StudyFindings
Synthesized derivatives showed antimicrobial activity against various bacteria.Supports potential use as an antibiotic agent.
Derivatives demonstrated significant cytotoxicity against HCT116 cells with IC50 < 5-FU.Indicates promising anticancer properties.
Molecular modeling suggested favorable binding interactions with cancer targets.Validates the need for further development in cancer therapy applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit malate dehydrogenase (MDH) enzymes, which play a crucial role in cellular metabolism . By inhibiting these enzymes, the compound can disrupt metabolic pathways, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole: Lacks the methyl group at the 2-position.

    2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-6-amine: Differs in the position of the amine group.

    1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazol-8-amine: Lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the amine group at the 8-position can significantly impact its interaction with molecular targets and its overall stability.

Biological Activity

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties based on various studies.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydropyrazino and benzimidazole moieties. Its chemical formula is C10H12N4C_{10}H_{12}N_4, and it possesses a molecular weight of approximately 188.23 g/mol. The structural features contribute to its biological activities, particularly its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit potent antibacterial properties against various strains of bacteria.

CompoundMIC (µg/disc)Bacterial Strain
4d3.75Staphylococcus aureus
4e15Salmonella typhi
4f60Escherichia coli

In a study published in PubMed, compounds derived from this structure showed mild to moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 3.75 to 60 µg/disc for the most active derivatives .

Antifungal Activity

The antifungal potential of this compound has also been investigated. A series of substituted derivatives were synthesized and tested against several pathogenic fungi:

CompoundActivity LevelFungal Strain
6aModerateAspergillus fumigatus
6bMildCandida albicans
6cModerateAspergillus niger

The results indicated that while most compounds showed mild to moderate antifungal activity, some derivatives exhibited significant efficacy against specific strains such as Aspergillus species .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies focusing on different cancer cell lines.

Case Study: In Vitro Studies

In vitro studies evaluated the cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results are summarized below:

Cell LineIC50 (µM)Compound Tested
A54917.22-Methyl derivative
MCF-750Substituted variant
HT-2925Unsubstituted variant

The compound showed significant antiproliferative activity in the A549 cell line with an IC50 value of 17.2 µM, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound is believed to be mediated through its ability to inhibit key enzymes involved in cellular processes. For instance, some derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells, which contributes to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine, and what are their comparative advantages?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole derivatives under Lewis acid catalysis (e.g., AlCl₃), achieving yields >90% . Alternative routes involve metal-complexation strategies for hypoxia-selective antitumor prodrugs, where Co(II) complexes with distorted tetrahedral geometries are formed via refluxing methanolic solutions of the ligand and metal salts . Key advantages include scalability (via continuous flow reactors) and tunable lipophilicity through substituent modifications .

Q. How can the molecular structure and coordination chemistry of this compound be characterized?

  • Methodological Answer : X-ray crystallography reveals a distorted tetrahedral geometry in Co(II) complexes, with Co–N bond lengths of 2.026 Å and Co–Cl distances of 2.2423 Å . Intermolecular C–H⋯Cl hydrogen bonding forms helical chains along the crystallographic c-axis, critical for stabilizing the 3D network . For free ligands, NMR and FT-IR confirm protonation states and hydrogen-bonding motifs, while DFT calculations validate electronic properties .

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer :

  • Elemental Analysis : Verify C, H, N content (e.g., calculated C 47.94%, H 4.69%, N 13.98% for Co(II) complexes) .
  • Chromatography : TLC monitoring (hexane/EtOAc 3:1) ensures reaction completion .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HR-MS confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications enhance σ1 receptor affinity while minimizing σ2 receptor cross-reactivity?

  • Methodological Answer : Introducing polar substituents (e.g., methylated amines) in the R₁ position improves σ1 selectivity by reducing lipophilicity, which correlates with promiscuity. Compounds like 2a-d achieve σ1/σ2 selectivity ratios >10:1 via steric hindrance at the σ2 binding pocket . Computational docking (AutoDock Vina) identifies key interactions with σ1 Tyr¹³⁰ and Glu¹⁷² residues, guiding rational design .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in cAMP functional assays vs. radioligand binding (e.g., [³H]CCPA) may arise from allosteric modulation kinetics. Use kinetic binding assays (e.g., dissociation rate analysis) to distinguish orthosteric vs. allosteric effects. For example, 1,2,3,4-tetrahydropyrazino[1,2-a]indoles show time-dependent potentiation of agonist binding, confirming allosteric enhancement . Cross-validate with in vivo antinociceptive models (e.g., mouse formalin test) to reconcile in vitro/in vivo disparities .

Q. How do metal complexes of this compound achieve hypoxia-selective antitumor activity?

  • Methodological Answer : Co(II) complexes act as prodrugs, releasing the alkylating ligand under hypoxic conditions via redox activation. Electrochemical studies (cyclic voltammetry) confirm a reduction potential of −0.45 V vs. Ag/AgCl, aligning with tumor hypoxia thresholds. In vitro cytotoxicity assays (HeLa cells) show 5-fold selectivity for hypoxic vs. normoxic conditions .

Q. What computational tools predict the compound’s pharmacokinetic properties and off-target risks?

  • Methodological Answer :

  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (log Po/w = 2.1) and CYP3A4 inhibition risk.
  • Off-Target Profiling : SEA (Similarity Ensemble Approach) identifies potential off-targets (e.g., adenosine A₂A receptor) due to structural homology with triazolopyrazines . Validate with radioligand displacement assays (Kᵢ > 1 µM for A₂A confirms selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.